
2-(Azetidin-3-yloxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core with an azetidin-3-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with azetidin-3-ol. One common method includes the nucleophilic substitution reaction where quinoxaline is treated with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The choice of solvent and reaction conditions is critical to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated quinoxaline derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(Azetidin-3-yloxy)quinoxaline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The azetidin-3-yloxy group can enhance binding affinity and specificity, while the quinoxaline core can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, which lacks the azetidin-3-yloxy substituent.
Quinazoline: An isomeric compound with a similar structure but different nitrogen positioning.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Uniqueness
2-(Azetidin-3-yloxy)quinoxaline is unique due to the presence of the azetidin-3-yloxy group, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)quinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2 |
Clé InChI |
LXYMUVOVCQIIOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


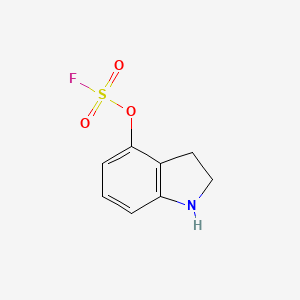



![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

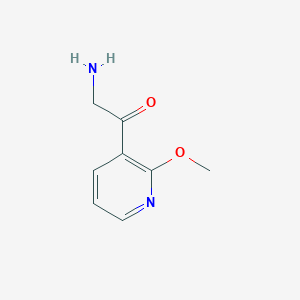
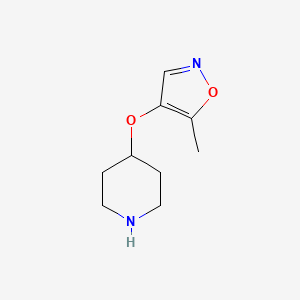
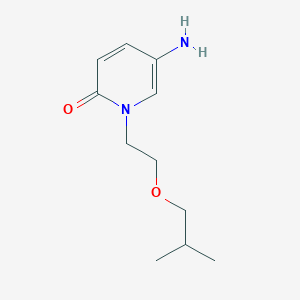


![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
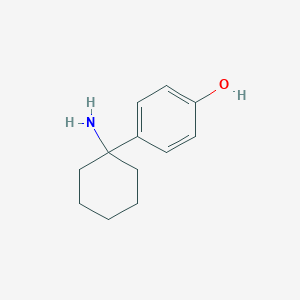
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
